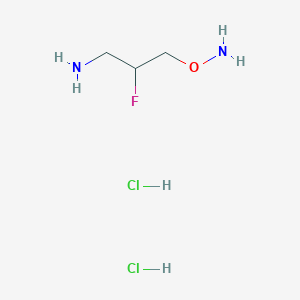

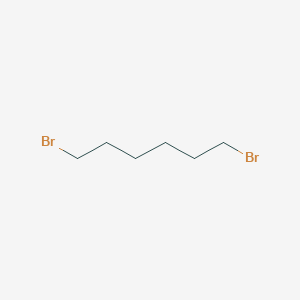

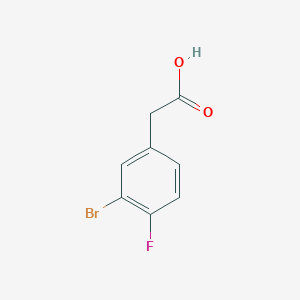

![molecular formula C8H9BO4 B150964 Ácido (2,3-dihidrobenzo[b][1,4]dioxin-5-il)borónico CAS No. 499769-88-9](/img/structure/B150964.png)

Ácido (2,3-dihidrobenzo[b][1,4]dioxin-5-il)borónico

Descripción general

Descripción

The compound "(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds.

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, while there is no direct synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, there are related syntheses that can offer insights. For example, the synthesis of enantiopure dihydrobenzo[1,4]-oxazine-3-carboxylic acids is described as a two-step protocol involving intramolecular arylamination catalyzed by a RuPhos Palladacycle . This method could potentially be adapted for the synthesis of related boronic acid derivatives by incorporating a boronic acid in the reaction scheme.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the boron atom's coordination with two hydroxyl groups. In the first paper, a tautomeric equilibrium is described between functionalized 2-formylphenylboronic acids and corresponding oxaboroles, which involves a rearrangement in solution . X-ray analyses reveal diverse solid-state molecular structures, which could be similar to the structure of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, given the related chemical framework.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, most notably in cross-coupling reactions such as the Suzuki reaction. The first paper discusses a tautomeric rearrangement, which is a type of chemical reaction where a compound undergoes a structural reorganization . Although not directly related to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, understanding these reactions can provide insights into the reactivity and potential transformations of boronic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The tautomeric equilibrium discussed in the first paper suggests that the physical state and properties like solubility and melting point can vary depending on the tautomeric form present under different conditions . Additionally, the use of variable-temperature 1H NMR spectroscopy to determine equilibrium constants, enthalpies, and entropies of tautomerization provides valuable information on the thermodynamic aspects of these compounds .

Aplicaciones Científicas De Investigación

Síntesis Asimétrica

El compuesto se ha utilizado en la O-arilación intramolecular asimétrica catalizada por paladio para la formación de (2,3-dihidrobenzodioxin-2-il)metanoles, que se basa en una estrategia de desimetrización asimétrica. Este proceso es significativo para la creación de compuestos enantioselectivos que son valiosos en los productos farmacéuticos .

Actividad Biológica y Síntesis de Fármacos

Se han sintetizado nuevos derivados de isoxazol del compuesto, que llevan farmacóforos como benzodioxano. Estos derivados han mostrado actividad biológica potencial y podrían ser importantes en el desarrollo de nuevos fármacos .

Reacciones de Sustitución Electrofílica

El compuesto ha estado involucrado en un mecanismo de síntesis propuesto como una sustitución electrofílica aromática intramolecular, que es un tipo de reacción crucial en la síntesis orgánica para la construcción de moléculas complejas .

Investigación de Destinos de Fármacos Anticancerígenos

Se ha utilizado en la síntesis de moléculas que se dirigen a la Poli(ADP-ribosa) polimerasa 1 (PARP1), un actor clave en los procesos de reparación del ADN y un importante objetivo de fármacos anticancerígenos .

Síntesis de Aminas

El compuesto sirve como material de partida para la síntesis de aminas a través de una serie de reacciones que incluyen alquilación, azidación, reordenamiento de Curtius, hidrólisis y salificación. Esto es particularmente útil para crear bloques de construcción para la síntesis química .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWPMXPNJVZOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)OCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405528 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499769-88-9 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

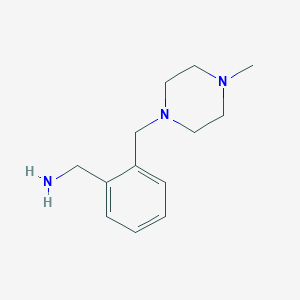

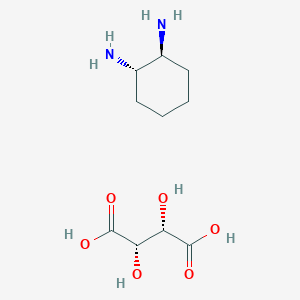

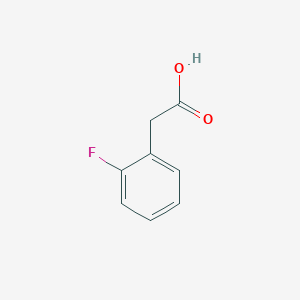

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)

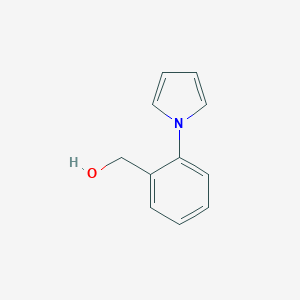

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)